An In-Depth Technical Guide to 4-Cyclopropylpiperidine Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 4-Cyclopropylpiperidine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyclopropylpiperidine hydrochloride is a pivotal heterocyclic building block increasingly utilized in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its core physicochemical properties, with a central focus on its molecular weight of 161.67 g/mol . We will delve into its strategic importance in medicinal chemistry, detailing a robust synthetic pathway and outlining validated analytical methodologies for its characterization and quality control. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation pharmaceuticals, particularly those targeting the central nervous system.
Introduction: The Strategic Value of the 4-Cyclopropylpiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those active within the central nervous system (CNS).[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to achieve specific interactions with biological targets. When substituted at the 4-position with a cyclopropyl group, the resulting molecule, 4-cyclopropylpiperidine, gains unique and advantageous properties that are highly sought after in modern drug design.
The cyclopropyl moiety is not merely an inert substituent. Its introduction into a molecule can significantly influence its pharmacological profile in several beneficial ways:
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Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl chains, making them more resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This can lead to an improved pharmacokinetic profile, including a longer half-life.
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Increased Potency: The rigid, strained nature of the cyclopropyl ring can lock the parent molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein and thereby increasing binding affinity and potency.[4][5]
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Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties such as lipophilicity and pKa, which can in turn affect a drug candidate's solubility, permeability, and potential for overcoming efflux by transporters like P-glycoprotein.[4]
The hydrochloride salt form of 4-cyclopropylpiperidine enhances its stability and aqueous solubility, rendering it a versatile and easily handled intermediate for a wide range of chemical transformations.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of 4-cyclopropylpiperidine hydrochloride is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| Molecular Weight | 161.67 g/mol | [6] |
| Molecular Formula | C₈H₁₆ClN | [6] |
| CAS Number | 208245-61-8 | [6] |
| IUPAC Name | 4-cyclopropylpiperidine hydrochloride | [6] |
| Appearance | White to off-white solid | [6] |
| Purity (Typical) | ≥97% | [6] |
| Solubility | Soluble in water and methanol | Inferred from hydrochloride salt nature |
| Storage | Store at 2-8 °C, under inert atmosphere | General recommendation for amines |
Synthesis and Mechanistic Rationale
The synthesis of 4-cyclopropylpiperidine hydrochloride is most effectively achieved through a two-step process: the formation of a 4-substituted pyridine precursor, followed by the catalytic hydrogenation of the aromatic ring. This strategy provides a reliable and scalable route to the desired product.
Synthetic Workflow Overview
Caption: Proposed synthetic workflow for 4-cyclopropylpiperidine hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Cyclopropylpyridine
Causality: The synthesis begins with the nucleophilic addition of a cyclopropyl group to the pyridine ring. A Grignard reagent is an excellent choice for this transformation. The reaction proceeds via a 1,4-addition to the activated pyridine ring, followed by aromatization to yield the stable 4-cyclopropylpyridine intermediate.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add pyridine (1.0 eq) to anhydrous tetrahydrofuran (THF).
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Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add cyclopropylmagnesium bromide (1.2 eq, 0.5 M in THF) dropwise over 30 minutes, maintaining the temperature below 5 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Aromatization: Upon completion, cool the reaction mixture back to 0 °C and slowly add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) in THF. Stir for an additional 2 hours at room temperature.
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Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4-cyclopropylpyridine.
Step 2: Catalytic Hydrogenation and Salt Formation
Causality: The aromatic pyridine ring is highly stable and requires robust reduction conditions. Catalytic hydrogenation using a platinum-based catalyst like Adam's catalyst (PtO₂) in an acidic medium is a well-established and effective method for converting substituted pyridines to their corresponding piperidines.[5][6] The acidic solvent (acetic acid) protonates the pyridine nitrogen, activating the ring towards reduction. The final step involves precipitation of the hydrochloride salt by adding a non-polar solution of HCl.
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Hydrogenation: In a high-pressure hydrogenation vessel, dissolve 4-cyclopropylpyridine (1.0 eq) in glacial acetic acid. Add Adam's catalyst (PtO₂, 5 mol%).
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Reaction Conditions: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50-70 bar with hydrogen and stir vigorously at room temperature for 6-10 hours.
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Filtration: Upon reaction completion (monitored by GC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
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Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetic acid.
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Salt Formation: Dissolve the resulting oil (crude 4-cyclopropylpiperidine) in anhydrous diethyl ether. Cool the solution to 0 °C and add a solution of 2 M HCl in diethyl ether dropwise with stirring until precipitation is complete.
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Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-cyclopropylpiperidine hydrochloride.
Analytical Characterization: A Self-Validating System
Ensuring the identity, purity, and quality of 4-cyclopropylpiperidine hydrochloride is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system for its characterization.
High-Performance Liquid Chromatography (HPLC)
Causality: Reversed-phase HPLC is the gold standard for assessing the purity of small organic molecules. Since 4-cyclopropylpiperidine lacks a strong native chromophore for UV detection, a derivatization step would be required for sensitive UV-based quantification. However, for routine purity assessment, a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is ideal. Alternatively, derivatization can be employed for UV-based methods.[7]
Hypothetical HPLC Purity Assessment Protocol (CAD Detection)
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of small organic molecules based on hydrophobicity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for good peak shape of the amine. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for eluting the analyte. |
| Gradient | 5% B to 95% B over 15 minutes | Ensures elution of the main compound and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detector | Charged Aerosol Detector (CAD) | Universal detector that provides a near-uniform response for non-volatile analytes. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Expected R.T. | ~6-8 minutes | Based on the moderate polarity of the molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides unambiguous structural confirmation by probing the chemical environment of each proton and carbon atom in the molecule. The predicted chemical shifts are based on the known effects of the piperidine ring and the cyclopropyl group.
Predicted NMR Data (400 MHz, D₂O)
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¹H NMR:
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δ 3.2-3.4 ppm (m, 2H): Protons on carbons adjacent to the nitrogen (axial H at C2/C6).
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δ 2.8-3.0 ppm (m, 2H): Protons on carbons adjacent to the nitrogen (equatorial H at C2/C6).
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δ 1.8-2.0 ppm (m, 2H): Protons on carbons at C3/C5 (axial).
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δ 1.5-1.7 ppm (m, 3H): Protons on carbons at C3/C5 (equatorial) and the proton at C4.
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δ 0.8-1.0 ppm (m, 1H): Methine proton of the cyclopropyl group.
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δ 0.4-0.6 ppm (m, 2H): Methylene protons of the cyclopropyl group.
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δ 0.1-0.3 ppm (m, 2H): Methylene protons of the cyclopropyl group.
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¹³C NMR:
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δ ~45 ppm: Carbons adjacent to the nitrogen (C2/C6).
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δ ~38 ppm: Carbon at the point of substitution (C4).
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δ ~30 ppm: Carbons at C3/C5.
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δ ~15 ppm: Methine carbon of the cyclopropyl group.
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δ ~5 ppm: Methylene carbons of the cyclopropyl group.
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Mass Spectrometry (MS)
Causality: Mass spectrometry confirms the molecular weight of the free base and provides structural information through fragmentation patterns. Electron Ionization (EI) is a common technique for this purpose.
Predicted Mass Spectrum Data (EI)
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Molecular Ion (M⁺): m/z = 125 (corresponding to the free base, C₈H₁₅N).
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Major Fragments:
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m/z = 110: Loss of a methyl group (rearrangement).
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m/z = 84: Loss of the cyclopropyl group (C₃H₅). This is expected to be a significant peak.
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m/z = 56: Characteristic fragment of the piperidine ring.
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Conclusion
4-Cyclopropylpiperidine hydrochloride, with a molecular weight of 161.67 g/mol , is a highly valuable building block for the synthesis of complex molecular architectures in drug discovery. Its unique combination of the CNS-penetrant piperidine scaffold and the metabolism-enhancing, potency-boosting cyclopropyl group makes it an attractive starting material for developing novel therapeutics. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and quality control, enabling researchers to confidently incorporate this versatile intermediate into their discovery pipelines. The self-validating nature of the combined analytical methods ensures the high quality required for progression into preclinical and clinical development.
References
- Gavali, P. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1851.
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Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved February 7, 2026, from [Link]
- Patel, S., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 268, 116267.
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The Role of Piperidine Derivatives in Neurological Drug Discovery. (2026, January 28). Pharma Focus Asia. Retrieved February 7, 2026, from [Link]
- Peterson, E. A., & Turos, E. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(10), 4531–4573.
